3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide
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Overview
Description
3-(1H-Benzotriazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide typically involves the condensation of 1H-benzotriazole with a suitable hydrazide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: Preparation of the hydrazide derivative by reacting an appropriate acid chloride with hydrazine hydrate.
Step 2: Condensation of the hydrazide derivative with 1H-benzotriazole in the presence of a base such as triethylamine.
Step 3: Purification of the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzotriazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1H-Benzotriazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, forming stable complexes that can modulate enzymatic activities. Additionally, the hydrazide group can interact with biological macromolecules, leading to various biochemical effects. The compound’s ability to undergo redox reactions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler analog that lacks the hydrazide and ethoxyphenyl groups.
N’-[(E)-(4-Methoxyphenyl)methylidene]propanehydrazide: Similar structure but with a methoxy group instead of an ethoxy group.
3-(1H-Benzotriazol-1-yl)propanehydrazide: Lacks the ethoxyphenyl group.
Uniqueness
3-(1H-Benzotriazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide is unique due to the presence of both the benzotriazole and ethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
393849-66-6 |
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Molecular Formula |
C18H19N5O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19N5O2/c1-2-25-15-9-7-14(8-10-15)13-19-21-18(24)11-12-23-17-6-4-3-5-16(17)20-22-23/h3-10,13H,2,11-12H2,1H3,(H,21,24)/b19-13+ |
InChI Key |
LIOXLNGJNNIMCH-CPNJWEJPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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